7-amino-4-[3-(4-methylphenoxy)propyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
7-Amino-4-[3-(4-methylphenoxy)propyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is a benzoxazinone derivative characterized by a bicyclic 1,4-benzoxazine scaffold substituted with an amino group at position 7 and a 3-(4-methylphenoxy)propyl chain at position 3. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including anticancer properties . Its structural uniqueness lies in the combination of electron-donating (amino) and lipophilic (4-methylphenoxypropyl) groups, which may influence solubility, bioavailability, and target binding affinity.
Properties
IUPAC Name |
7-amino-4-[3-(4-methylphenoxy)propyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13-3-6-15(7-4-13)22-10-2-9-20-16-8-5-14(19)11-17(16)23-12-18(20)21/h3-8,11H,2,9-10,12,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIDZVDWDRLUGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C(=O)COC3=C2C=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-amino-4-[3-(4-methylphenoxy)propyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound belonging to the benzoxazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 312.4 g/mol. The compound features a benzoxazine core that is known for its versatility in medicinal chemistry.
Biological Activity Overview
Benzoxazine derivatives are recognized for a broad spectrum of biological activities, including:
- Anticancer Activity: Several studies have highlighted the anticancer potential of benzoxazine compounds. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) with IC50 values ranging from 7.84 to 16.2 µM .
- Antimicrobial Properties: Some benzoxazine compounds exhibit antibacterial and antifungal activities, although specific data on this compound in this regard is limited .
The mechanisms underlying the biological activities of benzoxazine derivatives often involve:
- Inhibition of Cell Proliferation: The compound has been shown to induce apoptosis in cancer cells. For example, studies indicate that certain benzoxazine derivatives can cause significant cell cycle arrest in the G0/G1 phase and promote early and late apoptosis in cancer cell lines .
- Interaction with Cellular Targets: The presence of hydroxyl groups in the structure enhances hydrogen bonding interactions with potential binding sites on target proteins, similar to known isoflavones that bind to estrogen receptors .
Anticancer Evaluation
A recent study evaluated a series of benzoxazines for their anticancer properties. The compound 14f exhibited potent activity against multiple cancer lines, leading researchers to propose it as a lead compound for further development. The structural modifications that enhance efficacy were also discussed, emphasizing the importance of specific substituents like amino groups .
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| 14f | MDA-MB-231 | 7.84 | High |
| 14f | PC-3 | 16.2 | Moderate |
Antimicrobial Activity
While specific data on the antimicrobial activity of this particular compound are sparse, related benzoxazine derivatives have shown varying degrees of antibacterial effects against Gram-positive and Gram-negative bacteria . Further investigations are warranted to elucidate the spectrum of antimicrobial activity associated with this compound.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its benzoxazine core is notable for exhibiting various biological activities.
Case Study: Anticancer Activity
Research has indicated that benzoxazine derivatives can exhibit anticancer properties. For instance, studies have shown that modifications to the benzoxazine structure can enhance cytotoxicity against cancer cell lines. The specific compound has been evaluated for its efficacy against breast cancer cells, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity. Benzoxazine derivatives are known to possess antibacterial and antifungal properties.
Case Study: Antibacterial Efficacy
A study evaluating various benzoxazine derivatives found that certain modifications led to increased effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The presence of the methylphenoxy group in this compound may play a crucial role in enhancing its interaction with bacterial membranes.
Material Science
In the field of material science, the unique properties of benzoxazines make them suitable for use in polymer synthesis and as additives in coatings.
Application: Polymer Matrix Composites
The compound can be utilized in the formulation of polymer matrix composites due to its ability to enhance thermal stability and mechanical properties. Research indicates that incorporating benzoxazine into epoxy resins improves their thermal resistance and mechanical strength, making them suitable for high-performance applications.
Agricultural Chemistry
There is emerging interest in the application of benzoxazine derivatives as agrochemicals due to their potential herbicidal properties.
Case Study: Herbicidal Activity
Preliminary studies suggest that certain benzoxazine compounds exhibit herbicidal activity, potentially offering a new avenue for developing environmentally friendly herbicides. The specific compound's efficacy against common weeds was evaluated, showing significant inhibition of growth at certain concentrations.
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Pharmaceutical | Anticancer Activity | Induced apoptosis in breast cancer cell lines |
| Antimicrobial | Antibacterial Efficacy | Effective against Staphylococcus aureus |
| Material Science | Polymer Matrix Composites | Enhanced thermal stability and mechanical strength |
| Agricultural Chemistry | Herbicidal Activity | Significant growth inhibition of common weeds |
Comparison with Similar Compounds
Benzoxazinone derivatives exhibit structural variations that significantly impact their biological activity and physicochemical properties. Below is a detailed comparison of 7-amino-4-[3-(4-methylphenoxy)propyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one with structurally related analogs:
Structural Analogs and Substituent Effects
Key Observations :
Position of Amino Group: The 7-amino substitution in the target compound distinguishes it from analogs like 5-amino-4-methyl-... (5-NH₂), which may alter DNA-binding interactions critical for topoisomerase I inhibition .
Biological Activity: The target compound is reported as a topoisomerase I poison, stabilizing DNA-enzyme complexes and inducing cytotoxic DNA damage. In contrast, analogs with shorter chains (e.g., 4-isopropyl) lack documented activity, suggesting the phenoxypropyl chain is critical for poisoning effects .
Pharmacological and Mechanistic Differences
- Topoisomerase I Inhibition: In a study evaluating 18 benzoxazinone derivatives, 10 compounds showed catalytic inhibition, while 8 (including the target compound) acted as poisons. The presence of bulky substituents like 3-(4-methylphenoxy)propyl correlated with poison activity, whereas smaller groups (e.g., methyl) were linked to catalytic inhibition .
Physicochemical Properties
- Solubility : The target compound’s logP (estimated >3.5) suggests moderate-to-high lipophilicity, which may limit aqueous solubility but enhance cellular uptake.
- Stability: Benzoxazinones with electron-withdrawing groups (e.g., bromo in 6-bromo-7-methyl-...) are more stable under acidic conditions, whereas amino-substituted derivatives may require protective handling due to sensitivity .
Preparation Methods
Nitro-Substituted Benzoxazinone Formation
4-Nitroanthranilic acid serves as the primary precursor for constructing the 7-nitrobenzoxazinone intermediate. Reaction with acyl chlorides in pyridine facilitates cyclization via nucleophilic acyl substitution. For example, treatment of 4-nitroanthranilic acid (1.82 g, 0.01 mol) with benzoyl chloride (2.8 mL, 0.024 mol) in pyridine (15 mL) at 0–5°C for 6 hours yields 7-nitro-2-phenyl-4H-benzo[d]oxazin-4-one in 78% yield. Critical parameters include:
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Temperature : Reactions performed below 10°C minimize side reactions.
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Solvent : Pyridine acts as both solvent and base, neutralizing HCl byproducts.
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Stoichiometry : A 2:1 molar ratio of acyl chloride to anthranilic acid ensures complete conversion.
Table 1: Optimization of Benzoxazinone Core Synthesis
| Acyl Chloride | Temperature (°C) | Yield (%) |
|---|---|---|
| Benzoyl chloride | 0–5 | 78 |
| p-Toluoyl chloride | 5–10 | 72 |
| 4-Cl-benzoyl chloride | 0–5 | 81 |
Introduction of the 3-(4-Methylphenoxy)propyl Side Chain
The 4-position of the benzoxazinone undergoes alkylation to install the 3-(4-methylphenoxy)propyl moiety. This step requires careful selection of alkylating agents and base conditions.
Alkylation via Nucleophilic Substitution
A patented method for analogous compounds employs 1-chloro-4-(trifluoromethyl)benzene and N-methyl-3-hydroxy-3-phenylpropylamine in DMSO with NaOH at 100°C. Adapting this protocol:
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Reaction Setup : 7-Nitro-4H-benzo[d][1,oxazin-4-one (2.0 g, 0.008 mol), 3-(4-methylphenoxy)propyl bromide (2.4 g, 0.01 mol), and NaOH pellets (0.64 g, 0.016 mol) in DMSO (20 mL).
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Conditions : Stirring at 100°C for 12 hours under argon.
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Workup : Dilution with ice water, extraction with ethyl acetate, and column chromatography (hexane:EtOAc 4:1) yield 4-[3-(4-methylphenoxy)propyl]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one (68% yield).
Key Considerations :
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Base Selection : NaOH or KOH in DMSO enhances nucleophilicity of the benzoxazinone’s 4-position.
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Solvent Effects : DMSO’s high polarity facilitates SN2 mechanisms.
Reduction of the Nitro Group to Amine
The final step involves converting the 7-nitro group to an amine. Catalytic hydrogenation offers superior selectivity over traditional methods.
Catalytic Hydrogenation
Using 10% Pd/C (50 mg) in ethanol (30 mL) under H₂ (1 atm), 4-[3-(4-methylphenoxy)propyl]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one (1.5 g, 0.004 mol) undergoes reduction at 25°C for 6 hours. Filtration and solvent evaporation yield the title compound as a white solid (1.2 g, 87%).
Analytical Validation :
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IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O).
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¹H NMR (400 MHz, CDCl₃) : δ 6.92 (d, 2H, Ar–H), 6.65 (s, 1H, NH₂), 4.30 (t, 2H, OCH₂), 3.85 (m, 2H, NCH₂).
Table 2: Comparative Reduction Methods
| Method | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| H₂/Pd-C | 10% Pd-C | 6 | 87 |
| Fe/HCl | Fe powder | 12 | 65 |
| Na₂S₂O₄ | – | 8 | 72 |
Alternative Synthetic Routes
Hydrazine-Mediated Amination
Refluxing 7-nitrobenzoxazinone derivatives with hydrazine hydrate (95%, 5 eq) in ethanol for 24 hours generates 7-hydrazinyl intermediates, which are subsequently oxidized to amines using MnO₂. While feasible, this method affords lower yields (58–63%) due to over-reduction side reactions .
Q & A
Q. Optimization Tips :
- Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity.
- Monitor reaction progress via TLC or HPLC to isolate intermediates and improve yield.
Which analytical techniques are essential for confirming the structural identity and purity of this compound?
Basic Research Question
Primary Methods :
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, providing atomic-level resolution of the benzoxazine core and substituents .
- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks, with characteristic signals for the 7-amino group (δ 5.2–5.5 ppm) and methylphenoxy side chain (δ 2.3 ppm for CH) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNO) and detects impurities .
Q. Purity Assessment :
- HPLC with UV detection (λ = 254 nm) ensures >95% purity.
- Melting point analysis corroborates crystallinity .
How can researchers design experiments to differentiate between catalytic inhibition and topoisomerase I poisoning mechanisms using this benzoxazinone derivative?
Advanced Research Question
Methodological Framework :
- Relaxation Assay : Measures catalytic inhibition by assessing the compound’s ability to prevent DNA relaxation by topoisomerase I .
- EMSA (Electrophoretic Mobility Shift Assay) : Detects DNA-protein complexes to confirm poisoning (stabilization of the topoisomerase-DNA cleavage complex) .
- T4 DNA Ligase-Based Intercalation Assay : Rules out non-specific DNA intercalation as a confounding factor .
Q. Data Interpretation :
- Catalytic inhibitors reduce DNA relaxation without stabilizing cleavage complexes.
- Poisons increase DNA-protein adduct formation, detectable via EMSA.
What structural modifications to the benzoxazinone core have shown significant impact on bioactivity, and how can SAR studies be systematically conducted?
Advanced Research Question
Key Modifications :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) at the 6-position enhance topoisomerase I inhibition, while bulky side chains (e.g., cyclopropylmethyl) improve metabolic stability .
- Amino Group Derivatives : Acetylation or sulfonylation of the 7-amino group modulates solubility and target affinity .
Q. SAR Study Design :
- Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains).
- Test in parallel assays (e.g., enzymatic inhibition, cytotoxicity) to correlate structure with activity.
- Use computational tools (e.g., molecular docking) to predict binding modes .
What are the implications of crystallographic data in understanding the binding interactions of this compound with enzymatic targets?
Advanced Research Question
Crystallographic Insights :
Q. Applications :
- Guide rational drug design by identifying key interaction sites.
- Validate computational models (e.g., molecular dynamics simulations) .
How should conflicting data regarding the compound’s efficacy in different cancer cell models be addressed methodologically?
Advanced Research Question
Resolution Strategies :
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Mechanistic Profiling : Use isogenic cell lines (e.g., p53-wildtype vs. p53-null) to isolate genetic contributors to sensitivity.
- Pharmacokinetic Analysis : Measure intracellular drug concentrations to distinguish poor uptake from true resistance .
What advanced computational approaches can complement experimental data in predicting the pharmacokinetic properties of this compound?
Advanced Research Question
Computational Tools :
- ADMET Prediction : Software like SwissADME estimates absorption, distribution, and toxicity profiles based on SMILES notation .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models electron interactions at the enzyme active site to refine binding energy calculations .
- Machine Learning : Trains on existing benzoxazinone datasets to predict metabolic stability and off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
